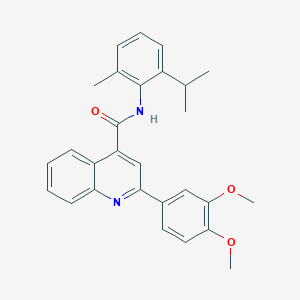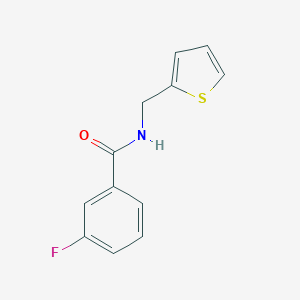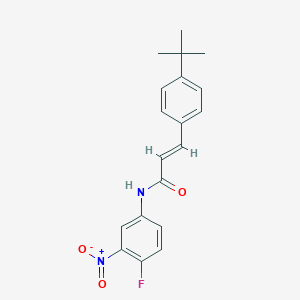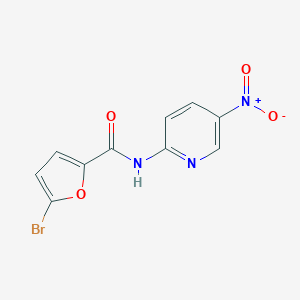![molecular formula C23H20ClN5O B457577 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(8-QUINOLYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B457577.png)
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(8-QUINOLYL)METHYLIDENE]BENZOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a benzohydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the pyrazole to the benzohydrazide: The pyrazole derivative is then reacted with benzohydrazide in the presence of a suitable catalyst.
Introduction of the quinoline moiety: Finally, the benzohydrazide derivative is condensed with 8-quinolinylmethylene under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the quinoline moiety.
Reduction: Reduction reactions can occur at the hydrazide group, potentially leading to the formation of amines.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and quinoline rings.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity and can be explored as a potential drug candidate.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry
Dye and Pigment Production: The compound’s chromophoric properties can be utilized in the production of dyes and pigments.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用机制
The mechanism by which 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, thereby modulating the activity of its molecular targets.
相似化合物的比较
Similar Compounds
- 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-benzoic acid
- (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Uniqueness
Compared to similar compounds, 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide is unique due to the presence of both the quinoline and benzohydrazide moieties
属性
分子式 |
C23H20ClN5O |
|---|---|
分子量 |
417.9g/mol |
IUPAC 名称 |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN5O/c1-15-21(24)16(2)29(28-15)14-17-6-3-8-19(12-17)23(30)27-26-13-20-9-4-7-18-10-5-11-25-22(18)20/h3-13H,14H2,1-2H3,(H,27,30)/b26-13+ |
InChI 键 |
SCLZRGCMVNTUPA-LGJNPRDNSA-N |
手性 SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)N/N=C/C3=CC=CC4=C3N=CC=C4)C)Cl |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC=CC4=C3N=CC=C4)C)Cl |
规范 SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC=CC4=C3N=CC=C4)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B457495.png)
![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B457497.png)
![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457500.png)

![N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B457503.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457504.png)
![2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B457505.png)
![2-(3-methoxyphenyl)-N-(3-{4-[3-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-1-piperazinyl}propyl)-4-quinolinecarboxamide](/img/structure/B457506.png)
![3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B457507.png)
![Methyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457512.png)




